molecular formula C11H15BrN2 B1374996 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine CAS No. 1226985-43-8

5-Bromo-2-(1-methylpiperidin-4-yl)pyridine

Cat. No.: B1374996
CAS No.: 1226985-43-8
M. Wt: 255.15 g/mol
InChI Key: TZPWMJHBKSISOM-UHFFFAOYSA-N
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Description

5-Bromo-2-(1-methylpiperidin-4-yl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound features a bromine atom at the 5-position of the pyridine ring and a 1-methylpiperidin-4-yl group at the 2-position. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine typically involves the bromination of 2-(1-methylpiperidin-4-yl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1-methylpiperidin-4-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Coupling Products: Biaryl compounds with diverse functional groups.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Dehalogenated pyridines.

Scientific Research Applications

5-Bromo-2-(1-methylpiperidin-4-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: Used in the development of ligands for receptor studies and enzyme inhibitors.

    Material Science: Employed in the synthesis of advanced materials with specific electronic properties.

    Agrochemicals: Utilized in the development of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may act as a ligand binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with neurotransmitter receptors or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine
  • 5-Bromo-2-(piperidin-1-yl)pyrimidine
  • 5-Bromo-2-methylpyridin-3-amine

Uniqueness

5-Bromo-2-(1-methylpiperidin-4-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1-methylpiperidin-4-yl group enhances its binding affinity and selectivity for certain biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

5-bromo-2-(1-methylpiperidin-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c1-14-6-4-9(5-7-14)11-3-2-10(12)8-13-11/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPWMJHBKSISOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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